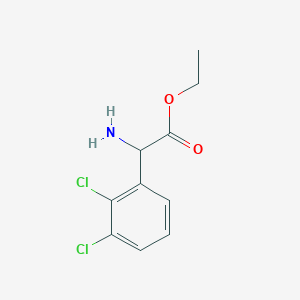

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate

Beschreibung

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate is a synthetic α-amino ester derivative featuring a 2,3-dichlorophenyl substituent. This compound is structurally characterized by an ethyl ester group, an amino group, and a 2,3-dichlorophenyl moiety attached to the central carbon atom. The compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active α-amino acid derivatives, which are often precursors in drug discovery .

Eigenschaften

CAS-Nummer |

500772-54-3 |

|---|---|

Molekularformel |

C10H11Cl2NO2 |

Molekulargewicht |

248.10 g/mol |

IUPAC-Name |

ethyl 2-amino-2-(2,3-dichlorophenyl)acetate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5,9H,2,13H2,1H3 |

InChI-Schlüssel |

UHHYUSLSBOJVHY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(2,3-dichlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 2,3-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2,3-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-amino-2-(2,3-dichlorophenyl)acetate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-2-(2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Position : The 2,3-dichloro substitution (target compound) vs. 2,4-dichloro isomers (e.g., ) alters steric and electronic properties, impacting reactivity and binding affinity .

- Functional Groups: Hydrazone derivatives (e.g., 171091-03-5) introduce additional hydrogen-bonding sites but may reduce metabolic stability compared to the parent amino ester .

Physicochemical Properties

| Property | Ethyl 2-Amino-2-(2,3-Dichlorophenyl)Acetate | Methyl Analog (1218646-59-3) |

|---|---|---|

| Molecular Weight (g/mol) | 248.11 (estimated) | 234.08 |

| LogP (Predicted) | ~2.8 | ~2.5 |

| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH₂) |

| Hydrogen Bond Acceptors | 3 (ester O, amino N) | 3 (ester O, amino N) |

| Rotatable Bonds | 5 | 4 |

*Note: LogP values estimated using analogs (e.g., ).

Biologische Aktivität

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate (C10H11Cl2NO2) features a dichlorophenyl moiety which contributes to its lipophilicity and potential interactions with biological targets. The compound's structure can be summarized as follows:

- Molecular Formula : C10H11Cl2NO2

- Molecular Weight : 236.11 g/mol

- Functional Groups : Ethyl ester, amino group, dichlorophenyl

Research indicates that compounds similar to Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate can interact with various biological targets through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

- Anti-cancer Effects : There is emerging evidence that this compound could possess cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent .

Anti-inflammatory Properties

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate has shown promise in reducing inflammation. A study demonstrated its ability to suppress COX enzyme activity, which is crucial in the synthesis of inflammatory mediators. The half-maximal inhibitory concentration (IC50) values for related compounds were measured, revealing significant anti-inflammatory potential .

Antimicrobial Activity

The compound has been tested against various microbial strains. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Candida albicans | 15.67 |

These results indicate that Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate may serve as a viable candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have assessed the compound's cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 12.5 |

| MCF-7 (Breast carcinoma) | 15.0 |

| HeLa (Cervical carcinoma) | 10.0 |

These findings suggest that Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate could be explored further for its anticancer properties .

Case Studies

-

Inflammation Model Study :

A controlled study evaluated the anti-inflammatory effects of Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate in animal models induced with inflammation. The results indicated a significant reduction in swelling and pain scores compared to the control group. -

Antimicrobial Efficacy Assessment :

In a laboratory setting, the compound was tested against a panel of bacterial strains. Results showed that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate to maximize yield and purity?

Methodological Answer:

- Use a two-step synthesis approach: (i) Condensation of 2,3-dichlorobenzaldehyde with ethyl glycinate under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the intermediate amine. (ii) Esterification using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize stoichiometry and temperature (typically 60–80°C for amination, room temperature for esterification) to suppress side products like N-acetyl byproducts .

Q. How can impurities in Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate be identified and removed during purification?

Methodological Answer:

- Common impurities include unreacted starting materials (e.g., 2,3-dichlorobenzaldehyde) or over-acetylated derivatives. Use column chromatography with ethyl acetate/hexane (1:4 ratio) for initial purification .

- Confirm purity via ¹H/¹³C NMR (e.g., characteristic peaks: δ 1.2 ppm for ethyl CH₃, δ 4.1 ppm for CH₂O ester, δ 6.8–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (2,3-dichlorophenyl group) and ester/amine functional groups. Compare with analogs like methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate .

- FT-IR : Confirm ester carbonyl (~1740 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable (e.g., similar to methyl 2-(2-formylphenyl)acetate derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate in nucleophilic substitution reactions?

Methodological Answer:

- Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with analogs like 2-(2,3-difluorophenyl)acetic acid derivatives .

- Simulate reaction pathways (e.g., SN2 mechanisms) using software like Gaussian or ORCA, focusing on steric effects from the 2,3-dichlorophenyl group .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer:

Q. How does the steric hindrance of the 2,3-dichlorophenyl group influence the compound’s stability in aqueous media?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., hydrolyzed acetic acid derivatives) with less-hindered analogs like ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate .

- Use molecular dynamics simulations to model water accessibility to the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.